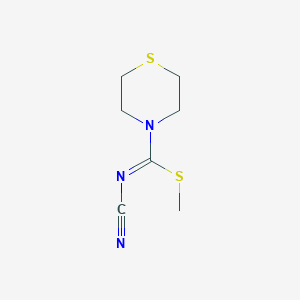
methyl (4Z)-N-cyanothiomorpholine-4-carboximidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4Z)-N-cyanothiomorpholine-4-carboximidothioate is a chemical compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a cyano group, and a carboximidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-N-cyanothiomorpholine-4-carboximidothioate typically involves the reaction of thiomorpholine with cyanogen bromide and methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Thiomorpholine + Cyanogen Bromide: This step involves the formation of an intermediate compound through the reaction of thiomorpholine with cyanogen bromide.
Intermediate + Methyl Isothiocyanate: The intermediate compound is then reacted with methyl isothiocyanate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-N-cyanothiomorpholine-4-carboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiomorpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Methyl (4Z)-N-cyanothiomorpholine-4-carboximidothioate has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (4Z)-N-cyanothiomorpholine-4-carboximidothioate involves its interaction with specific molecular targets. The cyano group and the thiomorpholine ring play crucial roles in its activity. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl (4Z)-N-cyanothiomorpholine-4-carboximidothioate can be compared with other thiomorpholine derivatives and compounds containing cyano or carboximidothioate groups. Similar compounds include:
Thiomorpholine-4-carboxamide: Lacks the cyano group but has similar structural features.
N-Cyanothiomorpholine: Contains the cyano group but lacks the carboximidothioate group.
Methyl thiomorpholine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboximidothioate group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3S2 |
|---|---|
Molecular Weight |
201.3 g/mol |
IUPAC Name |
methyl N-cyanothiomorpholine-4-carboximidothioate |
InChI |
InChI=1S/C7H11N3S2/c1-11-7(9-6-8)10-2-4-12-5-3-10/h2-5H2,1H3 |
InChI Key |
RRKAPCRNQVQLBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)N1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















